Thiazolidin-2-cyanamide
Overview
Description
Thiazolidin-2-cyanamide is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazolidin-2-cyanamide can be synthesized through the reaction of thiazolidine with cyanamide under controlled conditions. One common method involves the reaction of thiazolidine with substituted benzyl bromide compounds in acetonitrile at room temperature . The reaction typically yields various derivatives of this compound, which can be further characterized using techniques such as proton nuclear magnetic resonance (1H NMR) and infrared spectroscopy .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Thiazolidin-2-cyanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create new derivatives with specific functionalities .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted this compound derivatives .
Scientific Research Applications
Thiazolidin-2-cyanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiazolidin-2-cyanamide involves its interaction with specific molecular targets and pathways. For instance, its derivatives inhibit Escherichia coli β-glucuronidase by binding to the enzyme’s active site, thereby preventing the deconjugation of glucuronides and reducing gastrointestinal toxicity caused by certain drugs . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Thiazolidine: A related compound with a similar five-membered ring structure but without the cyanamide group.
Thiazolidin-4-one: Another derivative with a carbonyl group at the fourth position, known for its anticancer and antimicrobial activities.
Thiacloprid: A thiazolidin-2-ylidene cyanamide derivative used as an insecticide.
Uniqueness: Thiazolidin-2-cyanamide is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to inhibit specific enzymes and its diverse pharmacological activities make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1,3-thiazolidin-2-ylcyanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c5-3-7-4-6-1-2-8-4/h4,6-7H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQQODWJSYDZQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)NC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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